tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate
Description
tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate is an organic compound with the molecular formula C15H17NO3 and a molecular weight of 259.30 g/mol . It is a derivative of naphthalene, featuring a tert-butyl carbamate group attached to the 4-hydroxy position of the naphthalene ring. This compound is often used in organic synthesis and research due to its unique chemical properties.
Properties
IUPAC Name |
tert-butyl N-(4-hydroxynaphthalen-1-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)19-14(18)16-12-8-9-13(17)11-7-5-4-6-10(11)12/h4-9,17H,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVXBLGVBZJTCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448511 | |
| Record name | tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285984-22-7 | |
| Record name | tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions:
- Substrate : 4-Amino-1-naphthol
- Reagents : Boc₂O (1.1–1.5 equiv), base (triethylamine, NaHCO₃, or NaOH)
- Solvent : Tetrahydrofuran (THF), dichloromethane (DCM), or aqueous-organic biphasic systems
- Temperature : 0°C to room temperature
- Time : 4–24 hours
Procedure :
- Dissolve 4-amino-1-naphthol in THF or DCM.
- Add Boc₂O and a base (e.g., triethylamine) dropwise under inert atmosphere.
- Stir until completion, then concentrate and purify via column chromatography (ethyl acetate/hexane) or recrystallization.
Catalytic Methods for Enhanced Efficiency
Guanidine Hydrochloride Catalysis
Guanidine hydrochloride accelerates Boc protection in ethanol, enabling rapid reactions at mild temperatures.
Conditions :
- Catalyst : Guanidine HCl (15 mol%)
- Solvent : Ethanol
- Temperature : 35–40°C
- Time : 15–30 minutes
Iron(III) Triflate in Solvent-Free Systems
Iron(III) triflate [Fe(OTf)₃] acts as a Lewis acid catalyst, enabling Boc protection under solvent-free conditions.
Conditions :
- Catalyst : Fe(OTf)₃ (1 mol%)
- Solvent : Neat
- Temperature : Room temperature
- Time : 5 minutes
Green Chemistry Approaches
Nano-Fe₃O₃ Catalysis
Nano-iron oxide particles provide a recyclable, eco-friendly alternative with high efficiency.
Conditions :
- Catalyst : Nano-Fe₃O₄ (3 mol%)
- Solvent : Ethanol
- Temperature : Room temperature
- Time : 30 minutes
Ionic Liquid-Mediated Reactions
Ionic liquids like [TPA][Pro] facilitate Boc protection without requiring additional solvents.
Conditions :
- Catalyst : [TPA][Pro] (0.02 mmol)
- Solvent : Neat
- Temperature : Room temperature
- Time : 13 minutes
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Classical Boc Protection | THF, triethylamine, 24h | 85–97% | Simple setup, high purity | Long reaction time |
| Guanidine Catalysis | EtOH, 35°C, 15min | 96% | Fast, mild conditions | Requires catalyst removal |
| Fe(OTf)₃ Solvent-Free | Neat, rt, 5min | 99% | Solvent-free, high yield | Catalyst cost |
| Nano-Fe₃O₄ | EtOH, rt, 30min | 95% | Recyclable catalyst | Moderate yield |
| Ionic Liquid | [TPA][Pro], rt, 13min | 99% | Solvent-free, rapid | Ionic liquid synthesis required |
Optimization and Troubleshooting
Purification Challenges
Moisture Sensitivity
Scale-Up Considerations
- Industrial Adaptation : Replace column chromatography with crystallization for cost-effective bulk production.
Recent Advances
Flow Chemistry
Continuous-flow systems enable precise control over Boc protection kinetics, minimizing side reactions and improving reproducibility.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbamate group can be reduced to form amines or other reduced products.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Esters, ethers, or other substituted derivatives.
Scientific Research Applications
tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (4-hydroxynaphthalen-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-hydroxynaphthalen-1-yl)carbamate
- tert-Butyl (3-hydroxynaphthalen-1-yl)carbamate
- tert-Butyl (2-hydroxynaphthalen-1-yl)carbamate
Uniqueness
tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate is unique due to its specific substitution pattern on the naphthalene ring, which influences its reactivity and interaction with other molecules. This compound’s distinct structure allows for selective reactions and applications that may not be achievable with other similar compounds .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-butyl (4-hydroxynaphthalen-1-yl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling 4-hydroxynaphthalen-1-amine with tert-butyl carbamate derivatives under mild basic conditions. Optimization includes adjusting reaction temperature (25–60°C), solvent selection (e.g., THF or DCM), and stoichiometric ratios of reagents. Catalytic agents like DMAP may enhance coupling efficiency . Purity is monitored via HPLC (>95% threshold) .
Q. How can structural characterization of tert-butyl (4-hydroxynaphthalen-1-yl)carbamate be performed to confirm its identity?
- Methodological Answer : Use a combination of techniques:
- NMR : H and C NMR to verify aromatic proton environments and carbamate carbonyl signals (e.g., δ ~150–155 ppm for carbonyl) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks matching the expected molecular formula (e.g., CHNO) .
- X-ray Crystallography : If crystalline, SHELX software (SHELXL/SHELXS) can refine structural parameters .
Q. What safety protocols should be followed when handling tert-butyl (4-hydroxynaphthalen-1-yl)carbamate in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/vapors .
- Storage : Store in sealed containers at RT, away from moisture and incompatible reagents (e.g., strong acids/bases) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of tert-butyl (4-hydroxynaphthalen-1-yl)carbamate in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model electron density maps, identifying reactive sites (e.g., carbamate carbonyl as an electrophilic center) .
- Molecular Docking : Predict interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and steric compatibility .
- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to assess solvent polarity’s impact on reaction kinetics .
Q. What strategies resolve contradictions in crystallographic data for tert-butyl (4-hydroxynaphthalen-1-yl)carbamate derivatives?
- Methodological Answer :
- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned crystals .
- Disorder Modeling : Apply PART/SUMP restraints for disordered tert-butyl groups .
- Validation Tools : Check R and CCDC validation reports to ensure data consistency .
Q. How does the hydroxyl group in tert-butyl (4-hydroxynaphthalen-1-yl)carbamate influence its biological activity in enzyme inhibition assays?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare IC values of hydroxylated vs. deoxygenated analogs in enzymatic assays (e.g., kinase inhibition) .
- Hydrogen Bonding Analysis : Use X-ray co-crystallization or NMR titration to map interactions between the hydroxyl group and active-site residues .
- Metabolic Stability : Assess oxidative metabolism via liver microsome assays; hydroxylation may enhance solubility but reduce half-life .
Q. What experimental approaches can validate the stability of tert-butyl (4-hydroxynaphthalen-1-yl)carbamate under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., naphthol derivatives) .
- Kinetic Analysis : Calculate rate constants (k) for carbamate hydrolysis using UV-Vis spectroscopy at λ ~270 nm .
- Stabilizers : Test additives (e.g., antioxidants like BHT) to prolong shelf life in acidic media .
Key Considerations for Researchers
- Data Reproducibility : Cross-validate synthetic routes and analytical data with independent techniques (e.g., NMR + HRMS) .
- Biological Assays : Pre-solubilize in DMSO for cell-based studies, ensuring final concentration ≤0.1% to avoid cytotoxicity .
- Ethical Compliance : Use only for non-medical research per safety guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
